KRAS degrader-1

PROTAC KRAS G12C Targeted Protein Degradation

KRAS degrader-1, most commonly designated as PROTAC K-Ras Degrader-1 (also known as Compound 518), is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to the KRAS G12C oncoprotein for targeted proteasomal degradation. Its chemical structure is defined by CAS registry number 2378258-52-5, molecular formula C53H62N10O10, and molecular weight 999.12 g/mol.

Molecular Formula C55H57Br2ClFIN8O7
Molecular Weight 1283.3 g/mol
Cat. No. B12391896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS degrader-1
Molecular FormulaC55H57Br2ClFIN8O7
Molecular Weight1283.3 g/mol
Structural Identifiers
SMILESC=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCOCCOCCOC7=C(C=C(C=C7Br)C=C8C9=C(C=CC(=C9)I)NC8=O)Br)F
InChIInChI=1S/C55H57Br2ClFIN8O7/c1-35(59)54(70)68-20-19-67(32-39(68)13-15-61)52-41-14-18-66(49-10-3-7-37-6-2-9-46(58)50(37)49)33-48(41)63-55(64-52)75-34-40-8-4-16-65(40)17-5-21-71-22-23-72-24-25-73-26-27-74-51-44(56)29-36(30-45(51)57)28-43-42-31-38(60)11-12-47(42)62-53(43)69/h2-3,6-7,9-12,28-31,39-40H,1,4-5,8,13-14,16-27,32-34H2,(H,62,69)/b43-28-/t39-,40-/m0/s1
InChIKeyLOEMJPPVFFSXHV-FXFGZECXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KRAS Degrader-1 (PROTAC K-Ras Degrader-1) – Chemical Identity and Baseline Characterization for Research Procurement


KRAS degrader-1, most commonly designated as PROTAC K-Ras Degrader-1 (also known as Compound 518), is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to the KRAS G12C oncoprotein for targeted proteasomal degradation . Its chemical structure is defined by CAS registry number 2378258-52-5, molecular formula C53H62N10O10, and molecular weight 999.12 g/mol [1]. The compound is supplied as a solid powder with a typical vendor-reported purity of ≥98%, and it is soluble in DMSO at 33.33 mg/mL . Critically, the designation “KRAS degrader-1” is ambiguous in the literature; a distinct pan-KRAS PROTAC degrader-1 (CAS 3043908-63-7) with broader mutant coverage also exists, and users should verify the correct CAS number based on their target selectivity requirements [2].

Why KRAS Degrader-1 Cannot Be Replaced by Standard KRAS G12C Inhibitors or Alternative PROTACs


Substituting KRAS degrader-1 (PROTAC K-Ras Degrader-1) with clinically approved KRAS G12C inhibitors like sotorasib or adagrasib, or with other PROTAC degraders, is not scientifically justified. The fundamental distinction lies in the mechanism of action: covalent inhibitors such as sotorasib lock KRAS G12C in an inactive GDP-bound state, achieving antiproliferative effects with IC50 values in the low nanomolar range (e.g., 6-9 nM) . In contrast, PROTAC K-Ras Degrader-1 induces complete proteasomal degradation of the KRAS protein, an event that cannot be quantified by IC50 and is instead assessed by degradation efficiency (≥70% in SW1573 cells) [1]. Furthermore, the compound's reliance on the cereblon E3 ligase distinguishes it from VHL-based PROTACs (e.g., ACBI3), which exhibit distinct degradation kinetics and mutant coverage profiles [2]. Even among cereblon-based KRAS PROTACs, the specific linker composition and warhead of PROTAC K-Ras Degrader-1 directly affect ternary complex formation and degradation efficacy, making direct interchangeability with compounds like PROTAC pan-KRAS degrader-1 (CAS 3043908-63-7) unsupported without cross-validation [3].

Quantitative Differentiation Evidence for KRAS Degrader-1 (PROTAC K-Ras Degrader-1)


Cellular Degradation Efficacy of PROTAC K-Ras Degrader-1 vs. Baseline

PROTAC K-Ras Degrader-1 achieves ≥70% degradation of KRAS protein in SW1573 non-small cell lung cancer cells, a direct measure of target elimination rather than functional inhibition . This degradation efficiency is derived from the compound's ability to recruit cereblon E3 ligase to the KRAS G12C mutant, leading to ubiquitination and subsequent proteasomal degradation .

PROTAC KRAS G12C Targeted Protein Degradation Cellular Efficacy

Comparative Analysis: Degradation-Based Mechanism vs. KRAS G12C Covalent Inhibition

PROTAC K-Ras Degrader-1 operates via a degradation mechanism, in contrast to covalent KRAS G12C inhibitors like sotorasib and adagrasib, which inhibit KRAS signaling by locking the protein in an inactive GDP-bound state . Sotorasib demonstrates antiproliferative IC50 values of 6 nM in NCI-H358 and 9 nM in MIA PaCa-2 cells , while adagrasib shows IC50 values ranging from 10-973 nM across KRAS G12C-mutant cell lines . The degradation efficiency of PROTAC K-Ras Degrader-1 (≥70% in SW1573) is not directly comparable to these IC50 values, as it measures protein elimination rather than functional inhibition.

KRAS G12C PROTAC Covalent Inhibitor Mechanism of Action

E3 Ligase Dependency: Cereblon-Based PROTAC K-Ras Degrader-1 vs. VHL-Based Pan-KRAS PROTACs

PROTAC K-Ras Degrader-1 recruits the cereblon (CRBN) E3 ubiquitin ligase to facilitate KRAS degradation . In contrast, recently reported pan-KRAS PROTACs such as ACBI3 utilize the von Hippel-Lindau (VHL) E3 ligase [1]. This difference in E3 ligase recruitment can influence degradation kinetics, cellular permeability, and the potential for off-target degradation (the 'hook effect'), as well as sensitivity to E3 ligase expression levels across different cell lines.

PROTAC E3 Ligase Cereblon VHL Degradation Selectivity

Analytical Purity and Physicochemical Specification of PROTAC K-Ras Degrader-1

PROTAC K-Ras Degrader-1 is supplied with a vendor-specified purity of ≥98% (as determined by HPLC) and is soluble in DMSO at 33.33 mg/mL . For comparison, the structurally distinct pan-KRAS PROTAC degrader-1 (CAS 3043908-63-7) has a reported molecular weight of 1192.38 g/mol and a different solubility profile .

PROTAC Purity Solubility Storage Procurement

Recommended Research Applications for KRAS Degrader-1 (PROTAC K-Ras Degrader-1) Based on Empirical Evidence


Investigating KRAS G12C Scaffolding Functions via Complete Target Ablation

Use PROTAC K-Ras Degrader-1 to eliminate KRAS G12C protein expression in SW1573 or other KRAS G12C-mutant cell lines, achieving ≥70% degradation efficiency . This enables the study of KRAS's non-enzymatic scaffolding roles, which are not addressed by occupancy-based covalent inhibitors like sotorasib or adagrasib .

Comparative Degradation Kinetics: Cereblon vs. VHL E3 Ligase Recruitment

Employ PROTAC K-Ras Degrader-1 as a cereblon-dependent tool to benchmark degradation kinetics against VHL-based pan-KRAS PROTACs (e.g., ACBI3) [1]. Assess degradation rate (Dmax) and duration of effect in KRAS G12C-mutant models to determine the optimal E3 ligase system for a given experimental context.

Preclinical Validation of KRAS Degradation as a Therapeutic Strategy in G12C-Driven Cancers

Leverage the well-defined chemical structure and purity of PROTAC K-Ras Degrader-1 (≥98%) for in vivo proof-of-concept studies in KRAS G12C-dependent xenograft models. The compound's degradation mechanism offers a distinct pharmacological profile from inhibitors, potentially overcoming resistance mechanisms that arise from KRAS amplification or downstream pathway reactivation [2].

Optimization of PROTAC Linker Chemistry and Ternary Complex Formation

Utilize the defined linker composition of PROTAC K-Ras Degrader-1 as a starting point for medicinal chemistry efforts aimed at improving degradation potency (Dmax) or altering mutant selectivity. Compare its degradation profile in SW1573 cells with newly synthesized analogs to establish structure-activity relationships (SAR).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.